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1,N(6)-ethenoadenosine diphosphate

fluorescence lifetime nucleotide-binding site helicase

1,N6-Ethenoadenosine diphosphate (ε-ADP) is a fluorescent analog of adenosine 5′-diphosphate (ADP) in which the purine base has been modified by an etheno bridge spanning the N1 and N6 positions, creating a highly fluorescent 3H-imidazo[2,1-i]purine moiety while retaining the diphosphate group essential for enzyme recognition. ε-ADP belongs to the class of intrinsically fluorescent adenine nucleotides first described by Secrist et al.

Molecular Formula C12H15N5O10P2
Molecular Weight 451.22 g/mol
CAS No. 38806-39-2
Cat. No. B1199818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,N(6)-ethenoadenosine diphosphate
CAS38806-39-2
Synonyms1,N(6)-etheno-ADP
1,N(6)-ethenoadenosine diphosphate
epsilon-ADP
ethenoadenosine diphosphate
NEADP
Molecular FormulaC12H15N5O10P2
Molecular Weight451.22 g/mol
Structural Identifiers
SMILESC1=CN2C=NC3=C(C2=N1)N=CN3C4C(C(C(O4)COP(=O)(O)OP(=O)(O)O)O)O
InChIInChI=1S/C12H15N5O10P2/c18-8-6(3-25-29(23,24)27-28(20,21)22)26-12(9(8)19)17-5-14-7-10-13-1-2-16(10)4-15-11(7)17/h1-2,4-6,8-9,12,18-19H,3H2,(H,23,24)(H2,20,21,22)/t6-,8-,9-,12-/m1/s1
InChIKeyOWCTWNCXGDVJGX-WOUKDFQISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,N6-Ethenoadenosine Diphosphate (ε-ADP, CAS 38806-39-2): A Base-Modified Intrinsically Fluorescent ADP Analog for Quantitative Biochemical Probing


1,N6-Ethenoadenosine diphosphate (ε-ADP) is a fluorescent analog of adenosine 5′-diphosphate (ADP) in which the purine base has been modified by an etheno bridge spanning the N1 and N6 positions, creating a highly fluorescent 3H-imidazo[2,1-i]purine moiety while retaining the diphosphate group essential for enzyme recognition [1]. ε-ADP belongs to the class of intrinsically fluorescent adenine nucleotides first described by Secrist et al. (1972) [2]. Unlike ribose-modified probes such as MANT-ADP or TNP-ADP, ε-ADP carries its fluorophore directly on the base, preserving an unmodified ribose and phosphate chain. This compound is widely used in mechanistic enzymology, nucleotide-binding site mapping, and ecto-nucleotidase assays, and is commercially available as a standardized sodium salt solution (≥95% purity by HPLC) with λexc 300 nm and λem 415 nm [3].

Why Generic ADP or Alternative Fluorescent ADP Analogs Cannot Replace 1,N6-Ethenoadenosine Diphosphate for Quantitative Fluorescence-Based Assays


Researchers cannot simply interchange ε-ADP with unmodified ADP because native ADP lacks intrinsic fluorescence, precluding direct optical detection of binding, turnover, or metabolite separation in real time without extrinsic labels [1]. Among fluorescent alternatives, ribose-modified probes such as MANT-ADP and TNP-ADP introduce bulky hydrophobic groups at the 2′/3′ positions that can sterically hinder ribose-binding pockets, perturb nucleotide-binding site polarity, and exhibit highly environment-sensitive fluorescence intensity changes upon protein binding—a property that complicates straightforward quantitation of binding parameters [2]. Furthermore, the etheno bridge uniquely preserves near-native biological activity: ε-ADP is phosphorylated by ATP synthase with a stoichiometric ratio nearly identical to native ADP and is processed by ecto-nucleotidases with quantitatively similar efficiency, whereas certain ribose-modified analogs show reduced or abolished substrate competence with specific enzyme families [3][4]. These properties make ε-ADP the preferred procurement choice when both fluorescence detectability and faithful mimicry of natural ADP biochemistry are required.

Quantitative Differentiation Evidence for 1,N6-Ethenoadenosine Diphosphate (ε-ADP) Against Closest Fluorescent and Non-Fluorescent ADP Analogs


Fluorescence Lifetime Invariance: ε-ADP vs. MANT-ADP and TNP-ADP Upon Binding to DnaB Helicase

When bound to the high-affinity nucleotide-binding site of E. coli DnaB helicase, ε-ADP exhibits a fluorescence lifetime of 24.2 ± 0.6 ns, only marginally shorter than its lifetime free in solution (25.5 ± 0.6 ns)—a reduction of approximately 5% [1]. This contrasts sharply with the behavior of ribose-modified fluorescent ADP analogs: MANT-ADP and TNP-ADP, whose fluorescence lifetimes and intensities change dramatically upon binding, reflecting the sensitivity of their ribose-attached fluorophores to the local environment. The near-invariance of ε-ADP fluorescence lifetime upon binding makes this analog uniquely suited for time-resolved anisotropy measurements where a stable, environment-independent lifetime is required for accurate rotational correlation time calculations [1].

fluorescence lifetime nucleotide-binding site helicase anisotropy time-resolved fluorescence

Minimal Emission Spectral Shift Upon Binding: ε-ADP as an Environment-Independent Probe vs. MANT-ADP and TNP-ADP

ε-ADP exhibits no detectable shift in its emission spectrum maximum upon binding to the DnaB helicase nucleotide-binding site, accompanied by only a ~21% increase in fluorescence intensity [1]. In contrast, MANT-ADP and TNP-ADP display pronounced environmental sensitivity: TNP-ADP emission maximum blue-shifts by approximately 11 nm and its fluorescence intensity increases roughly 4.7-fold, while MANT-ADP emission blue-shifts by approximately 12 nm with a ~2.6-fold intensity increase under identical conditions [1]. The lack of spectral shift for ε-ADP indicates that the base-binding region of the protein is a polar, solvent-exposed cleft, and that ethenoadenosine fluorescence reports primarily on base-region accessibility rather than ribose-region polarity [1]. This differential environmental sensitivity provides orthogonal structural information compared to ribose-modified probes [1].

fluorescence emission shift binding site polarity solvatochromism DnaB helicase environmental sensitivity

Phosphorylation Stoichiometry: ε-ADP is a Near-Quantitative Substrate for Chloroplast ATP Synthase Comparable to Natural ADP

The biological competence of ε-ADP as a substrate for ATP synthase has been quantitatively validated by Gräber et al. (1980) [1]. Under flash-induced photophosphorylation conditions, the ratio of ATP produced per flash group—reflecting proton translocation coupling efficiency—was 3.3 for natural ADP and 3.5 for ε-ADP [1]. This represents only a ~6% difference in coupling stoichiometry. Additionally, VanderMeulen and Govindjee (1977) demonstrated that ε-ADP and ε-ATP replace natural nucleotides with 65–85% efficiency in several chloroplast reactions including ADP inhibition of electron transport and ATP stimulation of proton uptake [2]. These data establish that the etheno base modification imposes minimal steric or electronic penalty on nucleotide recognition by the chloroplast ATP synthase machinery, an enzyme class known for exquisite nucleotide specificity [2].

ATP synthase photophosphorylation substrate fidelity chloroplast CF0F1-ATPase stoichiometric ratio

Ecto-Nucleotidase Substrate Competence: ε-ADP is Metabolized Similarly to Natural ADP with Minimal Purinergic Receptor Cross-Reactivity

Jackson et al. (2020) systematically validated that ε-ADP serves as a competent substrate for key human ecto-nucleotidases with metabolism quantitatively similar to natural ADP [1]. Crucially, the same study demonstrated that ε-ADP (tested at 10 μmol/L) exhibited little to no affinity for recombinant human adenosine A1, A2A, or A2B receptors, nor for native P2X receptors (³H-α,β-methylene-ATP binding in rat bladder membranes) or P2Y receptors (³⁵S-ATP-αS binding in rat brain membranes) [1]. This minimal pharmacological activity at purinergic receptors is a critical differentiator: it allows ε-ADP to be used as a metabolic tracer for ecto-nucleotidase activity without inadvertently activating or antagonizing the purinergic signaling pathways that the experiment may be measuring downstream [1]. In contrast, many other fluorescent nucleotide analogs have not been systematically profiled for receptor cross-reactivity, introducing potential confounding variables in cellular assays [1].

ecto-nucleotidase CD39 purinergic signaling extracellular ATP metabolism receptor profiling

High Quantum Yield of ε-ADP (Q = 0.60) Enables Low-Abundance Detection in Fluorescence Assays

The monomeric ε-ADP exhibits a high fluorescence quantum yield of Q = 0.60 in aqueous solution, as reported in studies of poly(1,N6-ethenoadenylic acid) synthesis [1]. This value is substantially higher than the quantum yield of its polymeric counterpart (Q = 0.024 for poly(εA)) [1], and significantly exceeds the quantum yields reported for most other fluorescent nucleotide probes, including many MANT and trinitrophenyl derivatives whose quantum yields are often <0.1 in free solution [2]. The high quantum yield, combined with excellent HPLC assay linearity (R² = 0.999, detection limits <1 pmol) and coefficients of variation of <2% across 2–8 pmol injected amounts [3], makes ε-ADP exceptionally well-suited for applications requiring detection of femtomole to picomole quantities of nucleotide, such as single-cell ecto-nucleotidase profiling or microdialysate analysis.

quantum yield detection sensitivity fluorescence quantification polynucleotide synthesis assay linearity

Optimal Scientific and Industrial Application Scenarios for 1,N6-Ethenoadenosine Diphosphate (ε-ADP) Informed by Quantitative Differentiation Evidence


Time-Resolved Fluorescence Anisotropy for Nucleotide-Binding Site Dynamics Studies

The long, near-invariant fluorescence lifetime of ε-ADP (free 25.5 ns, bound 24.2 ns) enables accurate rotational correlation time measurements via time-resolved anisotropy [1]. Unlike MANT-ADP and TNP-ADP, whose lifetimes are strongly environment-sensitive and multi-exponential, ε-ADP provides a clean single-exponential decay, simplifying anisotropy analysis. This application is particularly valuable for mapping global and local mobility of adenine nucleotides within ATPase, helicase, and kinase active sites.

Ecto-Nucleotidase Activity Profiling Without Purinergic Receptor Interference

ε-ADP is an ideal substrate for measuring CD39, ENTPD2, ENTPD3, and ENPP-1 activity in cellular systems where purinergic receptor activation by accumulated natural ADP would confound downstream readouts [2]. The validated absence of significant affinity for A1, A2A, A2B, P2X, and P2Y receptors means that ε-ADP can serve as a non-pharmacologically-active metabolic tracer, enabling clean dissection of nucleotide hydrolysis kinetics from receptor-mediated signaling in the same preparation.

Orthogonal Structural Probing of Nucleotide-Binding Pockets Using ε-ADP in Combination with Ribose-Modified Probes

Because ε-ADP reports on the base-binding region (minimal intensity change, zero spectral shift, polar environment) while MANT-ADP and TNP-ADP report on the ribose-binding region (large intensity increases, pronounced blue-shifts, hydrophobic environment), sequential experiments with both probe classes can deconvolve structural contributions from the two sub-sites of a nucleotide-binding pocket [1]. This orthogonal approach has been successfully applied to the E. coli DnaB helicase and is generalizable to any ATP/ADP-utilizing enzyme.

Fluorescent Substrate for Chloroplast ATP Synthase and Photophosphorylation Research

The near-identical phosphorylation coupling ratio of ε-ADP (3.5) compared to natural ADP (3.3) [3] establishes ε-ADP as the fluorescent substrate of choice for studying the catalytic mechanism of F-type ATP synthases. Its additional property of fluorescence quenching upon covalent binding to catalytic (but not non-catalytic) sites of CF1 under illumination, with phosphate-dependent reversal [4], provides a conformationally sensitive optical readout of the energy-transducing conformational cycle of ATP synthase.

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